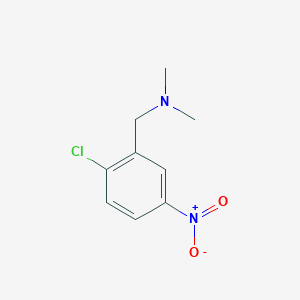

(2-Chloro-5-nitrobenzyl)dimethylamine

Descripción

Historical Context and Discovery

The development of this compound can be traced through the evolution of reductive amination methodologies and the systematic exploration of substituted benzylamine derivatives. The compound first appeared in chemical databases in 2009, with its initial characterization and structural documentation occurring during this period. The historical significance of this compound is intrinsically linked to the broader development of reductive amination techniques, which have been fundamental to modern synthetic organic chemistry since the mid-20th century.

The synthetic approaches to compounds like this compound evolved from early work on direct alkylation methods, which proved problematic due to issues with multiple alkylations and poor selectivity. The introduction of reductive amination as an alternative synthetic strategy marked a crucial turning point in the preparation of substituted benzylamines. Early methods employed sodium cyanoborohydride as a reducing agent, though these procedures often yielded modest results with yields ranging from 40-70% for similar dimethylamine derivatives.

Significant advances in the field occurred with the development of borohydride exchange resin methodologies, which provided improved yields and operational simplicity for the synthesis of N,N-dimethylalkylamine derivatives. The procedure utilizing borohydride exchange resin demonstrated remarkable efficiency, with most aldehydes and ketones being readily converted to the corresponding N,N-dimethylalkylamines in excellent yields within 1-2 hours at room temperature. More recent developments have introduced sodium triacetoxyborohydride as a general reducing agent for reductive amination, providing enhanced selectivity and broader substrate scope.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry as both a synthetic intermediate and a model compound for understanding electronic effects in substituted aromatic systems. The compound serves as an important example of how electron-withdrawing groups can influence the reactivity and properties of amine-containing molecules. The presence of both chloro and nitro substituents creates a unique electronic environment that affects the basicity of the dimethylamine group and the overall reactivity profile of the molecule.

The synthetic utility of this compound extends to its potential role as a precursor in the preparation of more complex molecular architectures. The electron-withdrawing nature of the nitro and chloro groups enhances the electrophilicity of the benzyl carbon, making it susceptible to nucleophilic attack and facilitating various substitution reactions. This reactivity pattern has been exploited in the synthesis of pharmaceutical intermediates and other bioactive compounds.

From a mechanistic perspective, this compound serves as an excellent model for studying the interplay between electronic effects and reactivity in substituted aromatic systems. The compound's structure allows for detailed investigation of how electron-withdrawing substituents influence the electron density distribution throughout the aromatic ring and the adjacent functional groups. Research has shown that compounds bearing similar substitution patterns exhibit enhanced reactivity in condensation and substitution reactions due to the electron-withdrawing effects of the nitro and chloro groups.

The compound also represents an important case study in the application of modern reductive amination methodologies. Its successful synthesis demonstrates the effectiveness of contemporary reducing agents and reaction conditions in achieving high yields and selectivity in the formation of tertiary amines from the corresponding aldehydes or ketones. The development of efficient synthetic routes to such compounds has broader implications for medicinal chemistry and materials science applications.

Classification and Chemical Family

This compound belongs to the tertiary amine classification within the broader family of substituted benzylamines. According to standard nomenclature conventions, amines are classified based on the number of carbon atoms bonded directly to the nitrogen atom, with tertiary amines having three such bonds. In this specific compound, the nitrogen atom is bonded to two methyl groups and one benzyl group bearing chloro and nitro substituents.

The compound can be systematically classified within several overlapping chemical families. As a benzylamine derivative, it shares structural features with a broad class of compounds that have found extensive application in pharmaceutical and industrial chemistry. The presence of the dimethylamine functionality places it within the category of N,N-dialkylated aromatic amines, which are known for their distinctive basicity and reactivity profiles.

From the perspective of substitution patterns, this compound represents a member of the polysubstituted aromatic amine family. The specific positioning of the chloro substituent at the 2-position and the nitro group at the 5-position creates a unique substitution pattern that influences both the electronic properties and the steric environment around the aromatic ring. This substitution pattern is particularly significant because it combines two strong electron-withdrawing groups in positions that allow for optimal electronic communication with the benzyl carbon.

The following table summarizes the key structural and classificatory features of this compound:

The compound also exhibits characteristics typical of molecules containing both electron-donating and electron-withdrawing functionalities. The dimethylamine group acts as an electron-donating substituent, while the chloro and nitro groups serve as electron-withdrawing moieties. This combination creates a complex electronic environment that influences the compound's reactivity, stability, and physical properties.

In terms of its relationship to other chemical families, this compound can be considered a member of the broader class of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups attached to an aromatic ring. These compounds are of significant interest due to their potential for reduction to the corresponding anilines and their use as intermediates in various synthetic transformations.

The structural complexity of this compound also places it within the category of polyfunctional organic molecules, which require sophisticated synthetic strategies for their preparation and manipulation. The successful synthesis of such compounds typically involves careful consideration of the compatibility of different functional groups and the selection of appropriate reaction conditions to avoid unwanted side reactions.

Propiedades

IUPAC Name |

1-(2-chloro-5-nitrophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-11(2)6-7-5-8(12(13)14)3-4-9(7)10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAKRADBVATBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Bromination

The precursor 2-chloro-5-nitrotoluene is subjected to free-radical bromination to introduce the benzyl bromide functionality at the methyl group. This step is critical and is typically performed using:

- Bromine (Br2), either added directly or generated in situ

- Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN)

- Alternative bromine sources like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

The reaction is often conducted under irradiation (UV or visible light) to initiate radical formation.

Reaction Conditions and Work-Up

- The bromination can be performed in batch, semicontinuous, or continuous flow reactors.

- After completion, the mixture undergoes aqueous extraction or solvent removal under reduced pressure.

- The organic phase is washed with aqueous base (e.g., sodium hydrogen carbonate, potassium carbonate, or sodium hydroxide) and reducing agents like sodium sulfite to remove residual bromine and by-products.

- Purification typically avoids chromatography; distillation or recrystallization suffices to achieve high purity.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Organic solvents such as toluene or ethers |

| Temperature | Ambient to slightly elevated |

| Bromine Source | Br2, NBS, or DBDMH |

| Radical Initiator | Benzoyl peroxide, AIBN |

| Reaction Mode | Batch, semicontinuous, or flow reactor |

| Work-up | Aqueous base wash, sodium sulfite treatment |

| Purification | Distillation or recrystallization |

Conversion to this compound

Nucleophilic Substitution with Dimethylamine

The prepared 2-chloro-5-nitrobenzyl bromide intermediate undergoes nucleophilic substitution with dimethylamine. Key points include:

- Reaction conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Use of dimethylamine either as a gas, aqueous solution, or in anhydrous form

- Mild to moderate heating to promote substitution without side reactions

Reaction Optimization

- The reaction is typically carried out at temperatures ranging from 0°C to reflux conditions, depending on solvent and scale.

- Excess dimethylamine ensures complete conversion.

- The reaction time varies from 1 hour to several hours, monitored by TLC or HPLC.

Work-up and Purification

- After reaction completion, the mixture is quenched with water.

- The product is extracted into an organic solvent.

- Washing steps remove residual amine and impurities.

- Final purification by recrystallization or distillation yields pure this compound.

Alternative Synthetic Routes and Notes

- Some methods start from 2-chloro-5-nitrobenzaldehyde or related intermediates, converting them to benzyl halides or directly to benzylamines via reductive amination.

- The halogenation step can be adapted to chlorination, but bromides are more reactive for nucleophilic substitution.

- The nitro group is electron-withdrawing, which can influence reactivity and selectivity during substitution.

- Safety precautions are necessary due to the use of bromine and potentially toxic amines.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 2-Chloro-5-nitrotoluene bromination | Br2 or NBS, radical initiator, light irradiation | Radical bromination at benzylic position |

| Work-up | Aqueous base wash, sodium sulfite treatment | Removes unreacted bromine and by-products |

| Nucleophilic substitution | Dimethylamine, aprotic solvent (DMF, THF), mild heating | SN2 reaction to form benzyl dimethylamine |

| Purification | Extraction, washing, recrystallization or distillation | Achieves high purity without chromatography |

Research Findings and Analytical Data

- The bromination step yields 2-chloro-5-nitrobenzyl bromide with high selectivity and purity, minimizing side products such as dibrominated species.

- Nucleophilic substitution proceeds efficiently under mild conditions with yields typically >80%.

- Spectroscopic analysis (NMR, MS) confirms the structure and purity of the product.

- The presence of the nitro and chloro substituents influences reaction kinetics and requires optimization of reaction time and temperature.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-5-nitrobenzyl)dimethylamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.

Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydroxide, other nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: (2-Amino-5-nitrobenzyl)dimethylamine.

Substitution: Various substituted benzyl derivatives.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that (2-Chloro-5-nitrobenzyl)dimethylamine and its derivatives exhibit promising anticancer properties. The compound has been studied for its potential to inhibit tumor growth through various mechanisms:

- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating mitochondrial pathways and inhibiting critical signaling pathways such as PI3K/AKT/mTOR.

- Case Study: A study demonstrated that derivatives of this compound significantly inhibited cell proliferation in human breast cancer cell lines (e.g., MCF-7), showcasing its potential in cancer therapeutics .

Antimicrobial Properties

The presence of the nitro group in this compound suggests potential antimicrobial activity against various pathogens:

- Mechanism of Action: Compounds with nitro groups are often assessed for their ability to inhibit bacterial growth and are known to interact with microbial DNA.

- Case Study: Research has shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae, with effective minimum inhibitory concentrations observed .

Synthesis of Novel Compounds

This compound serves as a versatile precursor in the synthesis of various biologically active molecules:

- Applications in Drug Development: The compound's structure allows for modifications that can lead to the development of new drugs with enhanced efficacy against diseases such as cancer and bacterial infections.

- Example Synthesis: A series of thienopyridines linked to N-aryl carboxamides have been synthesized using this compound as a starting material, demonstrating its utility in creating complex structures for further biological evaluation .

Case Studies Summary

Mecanismo De Acción

The mechanism of action of (2-Chloro-5-nitrobenzyl)dimethylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamine group can enhance the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparación Con Compuestos Similares

Thermal Stability and Decomposition Behavior

Key Findings from Thermal Analysis ():

(2-Chloro-5-nitrobenzyl)dimethylamine (Compound 1a) exhibits distinct thermal degradation patterns compared to structurally related compounds. Under inert helium atmosphere, its decomposition initiates at 348°C , with major degradation peaks at 365°C . The primary gaseous products include dimethylamine (m/z = 58) and water , with oxidative coupling products (m/z = 58–59) forming above 300°C. In synthetic air, exothermic oxidation of dimethylamine occurs at similar temperatures, accompanied by water release due to crystallization and polytungstate cage dehydroxylation .

Comparison with Analogs:

Table 1: Thermal Decomposition Comparison

| Compound | Decomposition Temp (Inert) | Decomposition Temp (Oxidative) | Major Degradation Products |

|---|---|---|---|

| This compound | 348–365°C | ~348–365°C (exothermic) | Dimethylamine, H₂O, m/z 58–59 |

| Nitrobenzene | 250–300°C | 250–300°C | NO₂, CO, benzene derivatives |

| Benzylamine Derivatives | 300–320°C | 300–320°C | NH₃, toluene, HCN |

Structural Analogs and Functional Group Impact

- Chloro vs. Fluoro Substituents : Fluorinated analogs (e.g., 5-fluorobenzene-1,2-diamine intermediates) exhibit higher thermal stability but reduced reactivity in electrophilic substitutions due to fluorine’s strong electron-withdrawing effect .

- Nitro Positional Isomers : Moving the nitro group to the 3-position (3-nitro derivatives) lowers thermal decomposition thresholds by ~20°C, as meta-substitution destabilizes the aromatic system compared to para-substitution in this compound .

Actividad Biológica

(2-Chloro-5-nitrobenzyl)dimethylamine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential applications in medicinal chemistry, drawing from various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a nitro group on the benzyl ring, which significantly influence its biological activity. The compound's structure can be represented as follows:

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of compounds related to this compound. For instance, derivatives of this compound have demonstrated significant inhibitory effects on α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. The most active derivative showed an IC50 value of 10.75 ± 0.52 μM, indicating strong enzyme inhibition compared to the reference drug acarbose (IC50 = 39.48 ± 0.80 μM) .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 5o | 10.75 ± 0.52 | α-Glucosidase |

| Acarbose | 39.48 ± 0.80 | α-Glucosidase |

The structure-activity relationship (SAR) studies suggest that the electron-withdrawing nitro group and the electron-donating methyl group enhance the compound's inhibitory potency by facilitating optimal interactions with the enzyme's active site .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it can inhibit various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins. Molecular docking studies have revealed that the compound interacts favorably with key amino acid residues in enzyme active sites, enhancing its inhibitory effects .

Molecular Docking Analysis

Table 2: Molecular Interactions of this compound

| Interaction Type | Amino Acid Residue | Bond Length (Å) |

|---|---|---|

| Hydrogen Bond | His:348 | 3.14 |

| Pi-Pi Stacking | Tyr:344 | 4.20 |

| Pi-Alkyl | His:279 | 4.14 |

These interactions contribute to the stability of the ligand-protein complex, as evidenced by RMSD analysis during molecular dynamics simulations .

Toxicity and Safety Profile

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that derivatives of this compound possess favorable safety profiles, showing negligible toxicity and good solubility characteristics. These findings align with Lipinski’s rule of five, suggesting that these compounds have potential for further development as therapeutic agents .

Case Studies

Several case studies have documented the efficacy of this compound derivatives in preclinical models:

- Diabetes Model : In diabetic rats, administration of the most potent derivative resulted in significant reductions in blood glucose levels compared to untreated controls.

- Bacterial Infections : In vivo studies demonstrated that topical application of formulations containing this compound effectively reduced bacterial load in infected wounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-chloro-5-nitrobenzyl)dimethylamine, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves nucleophilic substitution of 2-chloro-5-nitrobenzyl chloride with dimethylamine. Key parameters include solvent choice (e.g., dichloroethane for high boiling point), stoichiometric excess of dimethylamine to drive the reaction, and reflux conditions (e.g., 3 hours at 80–100°C) to ensure completion . Catalysts like DMF may enhance reaction efficiency by activating intermediates. Post-synthesis, vacuum concentration isolates the product as a solid, requiring characterization via NMR (¹H/¹³C) and IR spectroscopy to confirm structure and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies protons on the benzyl and dimethylamine groups (e.g., singlet for -N(CH₃)₂ at δ ~2.2–2.5 ppm). ¹³C NMR resolves aromatic carbons and the nitro group’s electron-withdrawing effects .

- IR : Stretching frequencies for nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) groups confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., GC/MS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers in cool, ventilated areas away from ignition sources. Metal containers must be grounded to prevent static discharge .

- PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation; work in fume hoods .

- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can computational models (e.g., QSPR/QSAR) predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer : QSPR/QSAR models correlate substituent electronic effects (e.g., Hammett σ constants) with experimental parameters like carbonyl IR frequencies or reaction rates. For example, substituents on the benzyl ring alter electron density, affecting nucleophilic substitution kinetics. Computational tools (e.g., DFT calculations) can optimize synthetic pathways by predicting transition states or intermediates . Validate models with experimental data (e.g., kinetic studies or spectroscopic trends) .

Q. What are the kinetic considerations for catalytic applications involving dimethylamine derivatives?

- Methodological Answer : In reactions like dehydrogenation (e.g., dimethylamine borane), catalyst loading (e.g., Ru nanoparticles) and substrate concentration influence turnover frequency (TOF). For this compound, study kinetics by varying temperature (Arrhenius plots), solvent polarity, and catalyst type. Heterogeneous catalysts (e.g., metal-supported nanoparticles) often show higher stability and TOF than homogeneous counterparts . Use poisoning experiments (e.g., mercury drop tests) to confirm catalytic heterogeneity .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) or synthetic yields?

- Methodological Answer : Cross-validate data using multiple techniques:

- X-ray Crystallography : Resolves molecular packing and confirms solid-state structure, addressing discrepancies in melting points .

- Reproducibility Tests : Repeat synthesis under controlled conditions (e.g., inert atmosphere, purified reagents) to isolate variables affecting yield .

- Advanced Spectroscopy : 2D NMR (e.g., COSY, HSQC) or hyphenated techniques (LC-MS) detect impurities that may skew results .

Methodological Best Practices

- Data Validation : Always compare experimental results (e.g., NMR shifts, TOF values) with literature databases like NIST Chemistry WebBook .

- Contradiction Analysis : Use iterative refinement in experimental design (e.g., adjusting reagent ratios or reaction time) to resolve inconsistencies .

- Safety Compliance : Adhere to protocols for halogenated nitro-compounds, including spill containment and emergency neutralization procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.